molecular formula C12H17N3O2S B1646492 1-(2-Methoxy-5-morpholinophenyl)thiourea CAS No. 383870-59-5

1-(2-Methoxy-5-morpholinophenyl)thiourea

Cat. No. B1646492
M. Wt: 267.35 g/mol
InChI Key: UVCJPPOEVGOZJL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-morpholinophenyl)thiourea is a synthetic compound . It has a molecular weight of 267.35 . The IUPAC name for this compound is N-[2-methoxy-5-(4-morpholinyl)phenyl]thiourea .


Molecular Structure Analysis

The InChI code for 1-(2-Methoxy-5-morpholinophenyl)thiourea is 1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2-Methoxy-5-morpholinophenyl)thiourea is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Photoinitiators for Ultraviolet-Curable Pigmented Coatings

Copolymers containing morpholinophenyl units have been developed as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects and were structurally characterized to understand their photoinitiation efficiency and the photochemical mechanistic aspects of these systems (Angiolini et al., 1997).

Synthesis and Biological Evaluation

Thiourea derivatives, including those with morpholinophenyl groups, have been synthesized and evaluated for their biological activities. For instance, their anti-radical scavenger properties and enzyme inhibitory activities have been assessed, showing promising antioxidant properties and moderate enzyme inhibiting activities (Raza et al., 2022).

Biodegradable Polyesteramides

Research into morpholine derivatives has also extended into the synthesis of biodegradable polyesteramides with pendant functional groups. These studies focus on developing materials with potential applications in biomedicine and biotechnology (Veld et al., 1992).

Antimicrobial Evaluation

Novel thiourea derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria. This research highlights the potential of morpholinophenyl compounds in developing new antimicrobial agents (Nagaraj et al., 2014).

Structural Characterization

Detailed structural characterization of cinnamoyl thiourea derivatives, including those with morpholinophenyl groups, has been conducted. This research provides insights into the molecular structure and potential applications of these compounds in various fields (Hassan et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statement is P261 .

properties

IUPAC Name

(2-methoxy-5-morpholin-4-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCJPPOEVGOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-morpholinophenyl)thiourea

Synthesis routes and methods

Procedure details

1 -Benzoyl-3-(2-methoxy-5-morpholin-4-yl-phenyl)-thiourea (8.0 g, 21 mmol), suspended in methanol (260 ml), are treated with 6 ml sodium methanolate (5.4M in methanol) and the mixture stirred until a white precipitate forms. The mixture is concentrated in vacuo, the crystals are isolated by filtration and washed with methanol and hexane (5.0 g 86%). MS: m/e=268 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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